1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-nitrophenyl)-5-phenyl-, Diethyl Ester

Positional isomerism Physicochemical characterization Procurement quality control

Diethyl 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylate (CAS 96722-70-2, molecular formula C₂₁H₁₉N₃O₆, MW 409.39 g/mol) is a fully substituted pyrazole-3,4-dicarboxylate diester bearing a 3-nitrophenyl group at N1 and a phenyl ring at C5. This compound belongs to the 1-aryl-1H-pyrazole-3,4-dicarboxylate family, a class of heterocyclic building blocks widely employed as synthetic intermediates for pharmacologically active derivatives, including carbonic anhydrase inhibitors and antimicrobial agents.

Molecular Formula C21H19N3O6
Molecular Weight 409.4 g/mol
CAS No. 96722-70-2
Cat. No. B12880105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-pyrazole-3,4-dicarboxylic Acid, 1-(3-nitrophenyl)-5-phenyl-, Diethyl Ester
CAS96722-70-2
Molecular FormulaC21H19N3O6
Molecular Weight409.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
InChIInChI=1S/C21H19N3O6/c1-3-29-20(25)17-18(21(26)30-4-2)22-23(19(17)14-9-6-5-7-10-14)15-11-8-12-16(13-15)24(27)28/h5-13H,3-4H2,1-2H3
InChIKeyHSOKPOHABLFBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylate (CAS 96722-70-2): Procurement-Relevant Identity and Class Context


Diethyl 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylate (CAS 96722-70-2, molecular formula C₂₁H₁₉N₃O₆, MW 409.39 g/mol) is a fully substituted pyrazole-3,4-dicarboxylate diester bearing a 3-nitrophenyl group at N1 and a phenyl ring at C5 . This compound belongs to the 1-aryl-1H-pyrazole-3,4-dicarboxylate family, a class of heterocyclic building blocks widely employed as synthetic intermediates for pharmacologically active derivatives, including carbonic anhydrase inhibitors and antimicrobial agents [1]. The diethyl ester form provides a storable, lipophilic protected intermediate (LogP 4.32, PSA 116.24 Ų) that can be selectively hydrolyzed to the corresponding dicarboxylic acid for further functionalization . Its closest commercially catalogued analog is the 4-nitrophenyl positional isomer (CAS 96722-71-3), with which it shares an identical molecular formula and molecular weight but differs in the substitution position of the nitro group, leading to quantifiable differences in boiling point and flash point .

Why Generic Substitution Fails for Diethyl 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylate (CAS 96722-70-2)


Generic substitution of 1-aryl-pyrazole-3,4-dicarboxylate esters is not reliable because even subtle repositioning of the nitro substituent from the meta (3-) to the para (4-) position produces measurable changes in bulk physicochemical properties—including a 5.2 °C difference in boiling point (570.9 °C vs. 576.1 °C at 760 mmHg) and a 3.1 °C difference in flash point (299.1 °C vs. 302.2 °C)—indicative of altered intermolecular interactions that can affect solubility, chromatographic behavior, and crystalline packing . Furthermore, the 3-nitrophenyl moiety is a conserved pharmacophoric element in several series of pyrazole-3,4-dicarboxamide carbonic anhydrase inhibitors: the diacid derived from this specific compound served as the exclusive starting material for a library of sulfonamide-bearing analogs that achieved Ki values as low as 0.056 μM against hCA I [1]. Replacing the 3-nitrophenyl with a 4-nitrophenyl or other aryl group would produce a different diacid precursor and thus a structurally divergent downstream library with unvalidated biological activity, making procurement of the exact regioisomer essential for reproducible synthesis and SAR continuity [1][2].

Product-Specific Quantitative Differentiation Evidence for Diethyl 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylate (CAS 96722-70-2)


Meta- vs. Para-Nitro Positional Isomerism: Quantifiable Boiling Point and Flash Point Differentiation

The target compound (3-NO₂ isomer, CAS 96722-70-2) exhibits a boiling point of 570.9 °C at 760 mmHg and a flash point of 299.1 °C, whereas the 4-NO₂ positional isomer (CAS 96722-71-3) displays a boiling point of 576.1 °C at 760 mmHg and a flash point of 302.2 °C . Both isomers share identical molecular formula (C₂₁H₁₉N₃O₆), molecular weight (409.39 g/mol), density (1.31 g/cm³), and refractive index (1.613); the boiling point difference of 5.2 °C and flash point difference of 3.1 °C therefore reflect genuine differences in intermolecular forces arising from the altered nitro group orientation . In the meta position, the nitro group's electron-withdrawing effect is relayed through the pyrazole ring via inductive effects only, whereas the para isomer can engage in through-conjugation with the pyrazole N1 lone pair, altering the molecular dipole moment and consequently the lattice energy and vaporization enthalpy [1]. These differences are practically significant: during vacuum distillation purification or preparative HPLC method development, the two isomers can be distinguished and separated based on these property offsets, and procurement of the incorrect isomer would introduce an impurity with different retention characteristics [2].

Positional isomerism Physicochemical characterization Procurement quality control

Validated Precursor to Carbonic Anhydrase Inhibitors: The 3-Nitrophenyl Moiety as a Conserved Pharmacophoric Element

The diacid form of the target compound, 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid (CAS 96723-10-3), is the explicitly designated starting material for synthesizing a series of pyrazole-3,4-dicarboxamides bearing a 5-amino-1,3,4-thiadiazole-2-sulfonamide moiety [1]. The resulting compounds demonstrated human carbonic anhydrase (hCA) inhibitory activity with Ki values ranging from 0.056 to 110.400 μM against hCA I and 0.057 to 533.400 μM against hCA II; the most potent derivative (compound 4) achieved Ki = 0.056 μM for hCA I [1]. In a related study, the mixed ethyl ester-acid chloride derivative (ethyl 3-(chlorocarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, CAS 1100715-13-6) was used to generate 11 amide derivatives evaluated for antiglaucoma activity via CA inhibition, with several derivatives showing greater potency than the parent inhibitor and acetazolamide control [2]. No corresponding library built from the 4-nitrophenyl isomer has been reported with comparable biological validation, meaning that the 3-nitrophenyl substitution pattern is presently the only regioisomer with documented SAR in the CA inhibitor context [3].

Carbonic anhydrase inhibition Synthetic intermediate Sulfonamide conjugates

Diethyl Ester vs. Diacid Form: Differentiated Reactivity and Storage Stability for Multi-Step Synthetic Protocols

The diethyl ester form (CAS 96722-70-2) offers a key practical advantage over the free diacid (CAS 96723-10-3): the ester protects the carboxylic acid functionalities from undesired side reactions during transformations at the C3 and C4 positions, such as chlorocarbonyl formation (as demonstrated in the synthesis of CAS 1100715-13-6) [1]. The free diacid has two hydrogen bond donors (HBD = 2) and seven hydrogen bond acceptors (HBA = 7), making it more polar, less soluble in organic solvents, and potentially prone to decarboxylation under thermal stress, whereas the diethyl ester has zero HBDs and exhibits a LogP of 4.32, conferring superior organic-phase handling and chromatographic tractability . This distinction is well-precedented in pyrazole-3,4-dicarboxylate chemistry: the ester form is the standard storage and shipping form, with hydrolysis to the diacid performed immediately prior to amide coupling or other carboxylate-directed transformations .

Protecting group strategy Synthetic intermediate stability Ester hydrolysis

5-Phenyl Substitution Pattern: Differentiation from C5-Unsubstituted and 5-Amino Analogs

The 5-phenyl substituent distinguishes this compound from simpler pyrazole-3,4-dicarboxylate analogs such as diethyl 1H-pyrazole-3,4-dicarboxylate (CAS 37687-26-6, MW 212.20 g/mol, LogP ~1.5 estimated) and the 5-amino derivative diethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-3,4-dicarboxylate (CAS 219725-34-5, MW 424.41 g/mol) . The 5-phenyl group contributes approximately 77 Da of additional mass and substantially increases lipophilicity (estimated ΔLogP >2.5 vs. the 5-unsubstituted analog), while also sterically shielding the C5 position from electrophilic attack [1]. In the 5-amino analog, the presence of an electron-donating NH₂ group at C5 fundamentally alters the electronic character of the pyrazole ring, enabling different reactivity (e.g., diazotization, azo coupling) that is not accessible with the 5-phenyl compound . The 5-phenyl compound is the appropriate choice when the synthetic strategy requires a stable, non-nucleophilic C5 substituent that can withstand subsequent transformations at the C3 and C4 carboxylate positions [1].

Regioselective synthesis Structure-activity relationship Building block diversity

Optimal Procurement and Application Scenarios for Diethyl 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylate (CAS 96722-70-2)


Synthesis of Pyrazole-3,4-dicarboxamide-Based Carbonic Anhydrase Inhibitor Libraries

This compound, following hydrolysis to the diacid, serves as the validated starting material for constructing focused libraries of sulfonamide-bearing pyrazole-3,4-dicarboxamides. The resulting derivatives have demonstrated hCA I inhibition with Ki values as low as 0.056 μM and hCA II inhibition as low as 0.057 μM, with structure-activity relationships systematically explored [1]. Researchers developing new carbonic anhydrase inhibitors for glaucoma, edema, or oncology indications should procure this specific regioisomer to ensure continuity with published SAR data, as no equivalent biological validation exists for the 4-nitrophenyl isomer [1][2].

Regioselective Synthesis via C3-Selective Chlorocarbonyl Formation

The diethyl ester form enables selective conversion of the C3 carboxylate to the corresponding acid chloride (ethyl 3-(chlorocarbonyl)-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, CAS 1100715-13-6) while leaving the C4 ester intact, a transformation directly documented in the synthesis of antiglaucoma agents [2]. This regioselective activation is the critical step for generating unsymmetrically substituted pyrazole-3,4-dicarboxamides, and procurement of the correctly protected diester precursor is essential for achieving the published synthetic sequences [2].

Physicochemical Reference Standard for Nitrophenyl Pyrazole Isomer Identification

The quantifiable boiling point offset (Δ = 5.2 °C lower for the 3-nitro isomer vs. the 4-nitro isomer) and flash point offset (Δ = 3.1 °C lower) provide a practical basis for using this compound as a retention time or thermal analysis reference standard when developing HPLC, GC, or DSC methods for distinguishing nitrophenyl pyrazole regioisomers in quality control settings [3]. Analytical laboratories supporting pyrazole-based API manufacturing can leverage these property differences for method validation.

Crystallographic and Supramolecular Chemistry Studies of 1,5-Diaryl Pyrazoles

The combination of 3-nitrophenyl (N1) and phenyl (C5) substituents creates a specific hydrogen-bonding landscape, with the meta-nitro group capable of participating in C–H···O and dipole-dipole interactions that differ from the para-nitro isomer. The crystal structures of closely related 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives reveal that even minor substitution changes produce distinct supramolecular assemblies, hydrogen-bonded dimer motifs, and packing frameworks [3]. This compound is therefore suitable for systematic crystallographic and solid-state chemistry investigations where the influence of nitro group orientation on crystal packing is the parameter of interest.

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